molecular formula C9H10BrNS B8030421 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine

Cat. No.: B8030421
M. Wt: 244.15 g/mol
InChI Key: LILVZWIFODKSKJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine is a heterocyclic compound that contains a bromine atom, a methyl group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine typically involves the bromination of 2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine involves its interaction with specific molecular targets and pathways. The bromine atom and thiazine ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
  • 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Bromo-2-methyl-2H-benzothiazin-3(4H)-one

Uniqueness

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine is unique due to its specific substitution pattern and the presence of the thiazine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydro-1,2-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c1-11-5-4-7-6-8(10)2-3-9(7)12-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILVZWIFODKSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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